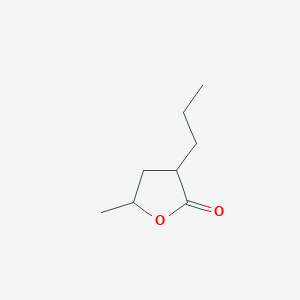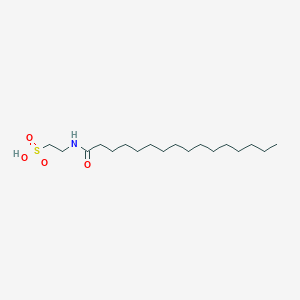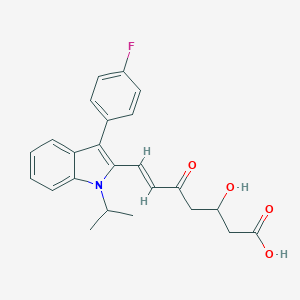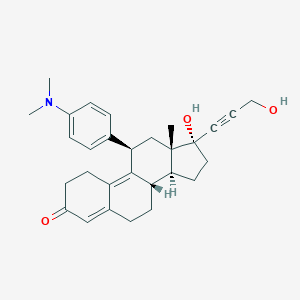
2-Methoxy-2-methyl-1,3-dioxolane
Übersicht
Beschreibung
2-Methoxy-1,3-dioxolane is an organic compound used in various chemical reactions . It has been used in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, potential inhibitors of HIV, and diastereoisomeric cyclic acetals .
Synthesis Analysis
2-Methyl-1,3-dioxolane-2-ethanol was prepared in 90% isolated yield from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction solvent . Another synthesis method involves the reaction of poly(glycidyl methacrylate) (PGMA) with carbon dioxide to produce poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA) .Molecular Structure Analysis
The molecular structure of 2-Methoxy-2-methyl-1,3-dioxolane consists of a dioxolane ring with a methoxy group and a methyl group attached to the same carbon . The molecular formula is C5H10O3 .Chemical Reactions Analysis
2-Methoxy-2-methyl-1,3-dioxolane has been used in various chemical reactions. For instance, it has been used in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides and diastereoisomeric cyclic acetals . It has also been involved in the thermal decomposition process .Physical And Chemical Properties Analysis
The molecular weight of 2-Methoxy-2-methyl-1,3-dioxolane is 118.13 g/mol . It has a topological polar surface area of 27.7 Ų .Wissenschaftliche Forschungsanwendungen
Polymerization and Cyclization Applications : Jang and Gong (1999) discuss the use of 2-Methoxy-2-methyl-1,3-dioxolane derivatives in boron trifluoride-catalyzed ring-opening polymerization and cyclization, yielding poly(keto ether) and dioxolane derivatives (Jang & Gong, 1999).
Preparation of Organic Compounds : Petroski (2002) describes the efficient preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone, providing useful methyl vinyl ketone equivalents (Petroski, 2002).
HIV Inhibition Research : Bran̊alt et al. (1996) synthesized [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides as potential HIV inhibitors. However, specific compounds were found inactive in vitro (Bran̊alt et al., 1996).
Catalytic Hydroxyacylation Method : Hirano et al. (2000) developed a novel catalytic hydroxyacylation method using 1,3-dioxolanes and molecular oxygen, providing a new route to β-oxycarbonyl compounds (Hirano et al., 2000).
Chemical Reactions with Hydrazines and Thiourea : Imafuku et al. (1987) found that methyl ethers of 3-(2-methyl-1,3-dioxolan-2-yl)tropolone react with hydrazines, thiourea, guanidine, and amidines to produce various compounds (Imafuku et al., 1987).
Electronic Structure and Kinetic Stability : Prabaharan and Xavier (2015) revealed that 2-methoxy-1,3-dioxolane has a unique electronic structure and kinetic stability, influenced by temperature and magnetic susceptibility (Prabaharan & Xavier, 2015).
Cyclodimerization of Styrene Oxides : Mazimba et al. (2009) discussed phosphoric acid-promoted cyclodimerization of styrene oxides leading to 2,4-disubstituted 1,3-dioxolanes (Mazimba et al., 2009).
Rechargeable Lithium Batteries Application : Goldman et al. (1989) researched the stabilization of LiAsF6/1,3-dioxolane in rechargeable lithium batteries, showing improved shelf and cycle life (Goldman et al., 1989).
Chiral Dioxolane Inhibitors for Leukotriene Biosynthesis : Crawley and Briggs (1995) found chiral dioxolane inhibitors to be potentially effective in vivo, with comparable or superior potency to other inhibitors (Crawley & Briggs, 1995).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(6-2)7-3-4-8-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJJSGESLDGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455655 | |
| Record name | 2-methoxy-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methyl-1,3-dioxolane | |
CAS RN |
19798-71-1 | |
| Record name | 2-methoxy-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















